6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide
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Overview
Description
6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide is a synthetic organic compound that features a pyrimidine core substituted with a pyrrolidine ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, the compound undergoes nucleophilic substitution with pyrrolidine to introduce the pyrrolidin-1-yl group.
Quinoline Attachment: The quinoline moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might include continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The pyrimidine core can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring would yield N-oxides, while reduction of the quinoline moiety would produce tetrahydroquinoline derivatives.
Scientific Research Applications
6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Chemical Biology: It serves as a tool in chemical biology to modulate biological processes and understand the underlying mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety often plays a crucial role in binding to the active site of the target, while the pyrimidine core can interact with other regions of the protein, stabilizing the complex and modulating its activity. This can lead to inhibition or activation of the target, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Lacks the quinoline moiety, which may result in different binding properties and biological activities.
N-(quinolin-8-yl)pyrimidine-4-carboxamide: Lacks the pyrrolidine ring, potentially affecting its solubility and interaction with biological targets.
6-(piperidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide: Similar structure but with a piperidine ring instead of pyrrolidine, which can influence its pharmacokinetic properties.
Uniqueness
The unique combination of the pyrrolidine ring and quinoline moiety in 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological systems.
Properties
IUPAC Name |
6-pyrrolidin-1-yl-N-quinolin-8-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(15-11-16(21-12-20-15)23-9-1-2-10-23)22-14-7-3-5-13-6-4-8-19-17(13)14/h3-8,11-12H,1-2,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBHDYBCQSQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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